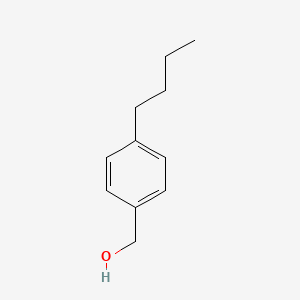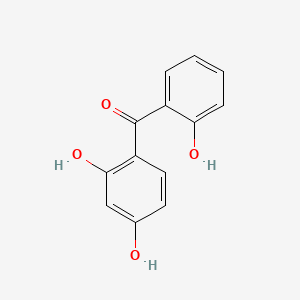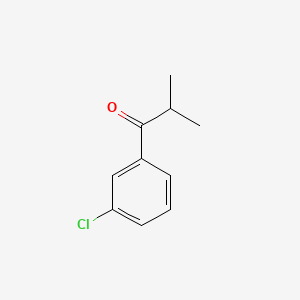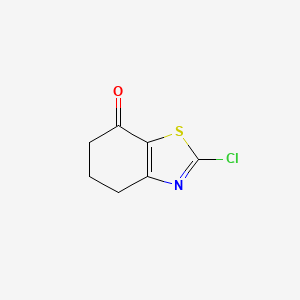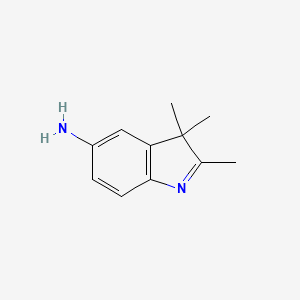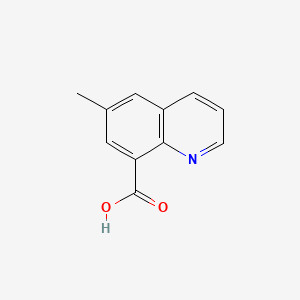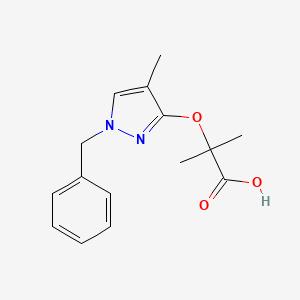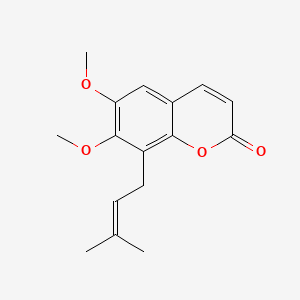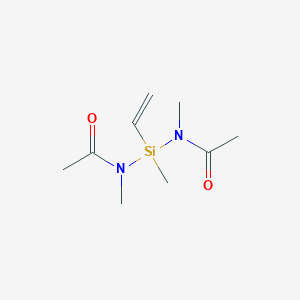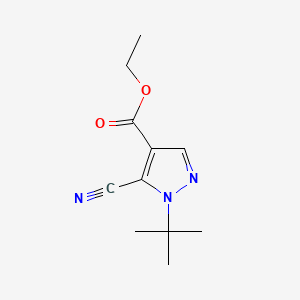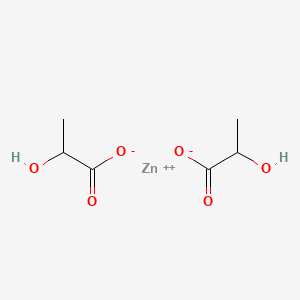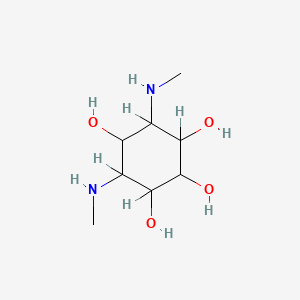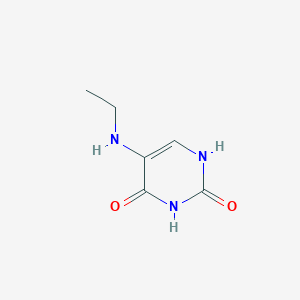
5-(Ethylamino)-uracil
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information on its appearance (such as color and state of matter at room temperature) and any notable physical or chemical properties .
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, solubility, and density. Chemical properties can include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique
Polymer Chemistry
5-Substituted uracils, including derivatives like 5-(Ethylamino)-uracil, have been utilized in the synthesis of polymers. A study by Seita, Kinoshita, and Imoto (1973) explored the combination of halogenation, phosphorylation, and amination processes to synthesize compounds like 5-(Ethylamino)-uracil, which were then coupled with poly (vinyl alcohol) to create polymers with 5-substituted uracils as pending groups (Seita, Kinoshita, & Imoto, 1973).
Anticancer Research
5-(Ethylamino)-uracil derivatives have shown potential in anticancer research. Fabrissin et al. (1976) synthesized various 5-diethylaminomethyl derivatives of uracil and 2-thiouracil, evaluating their anticancer activity in vitro and in vivo, with some compounds exhibiting significant cytotoxic activity (Fabrissin et al., 1976).
Enzyme Inhibition Studies
In the field of enzyme inhibition, 5-(Ethylamino)-uracil derivatives have been researched for their potential as inhibitors. Pomeisl, Holý, and Pohl (2007) prepared 5-aryl-1-[2-(phosphonomethoxy)ethyl]uracils via a catalyzed coupling reaction, aiming to inhibit thymidine phosphorylase and demonstrating potential cytostatic activity (Pomeisl, Holý, & Pohl, 2007).
DNA Damage and Repair Studies
Research by Djuric, Luongo, and Harper (1991) focused on quantifying 5-(Hydroxymethyl)uracil, a product of oxidative DNA damage, suggesting its relevance in studying DNA repair mechanisms and damage due to oxidative stress (Djuric, Luongo, & Harper, 1991).
Antiviral Research
K. Danel and colleagues (1996) investigated 5-ethyl-6-benzyluracil derivatives for anti-HIV-1 activity. Their research indicated that certain derivatives were extremely potent against HIV-1, highlighting the potential of 5-(Ethylamino)-uracil derivatives in antiviral therapy (Danel et al., 1996).
Photochemical Transformations
5-Substituted uracils, including 5-(Ethylamino)-uracil, have been studied for their photochemical transformation. Krajewska and Shugar (1971) explored the irradiation of aqueous solutions of 5-ethyluracacils, revealing cleavage of the alkyl substituents and the formation of new dihydropyrimidines, which could have implications in understanding biological processes influenced by photochemical reactions (Krajewska & Shugar, 1971).
Cytological Effects in Biological Studies
Bhattacharya, De, and Choudhury (2017) evaluated the cytological effects of 5-Amino Uracil, a structural analogue of 5-(Ethylamino)-uracil, in Allium cepa L. root tip cells. Their study provided insights into the clastogenic activities and the occurrence of chromosomal abnormalities, contributing to our understanding of cellular responses to pyrimidine analogues (Bhattacharya, De, & Choudhury, 2017).
Research in HIV Inhibition
M. Baba and colleagues (1991) conducted research on 5-ethyl-6-substituted uracil analogues, finding them to be potent and selective inhibitors of HIV-1 replication in various cell cultures. This study highlighted the potential of 5-(Ethylamino)-uracil derivatives in the development of new antiviral drugs (Baba et al., 1991).
Metabolic Studies
Research by Kaul et al. (1982) on the metabolism of 5-ethyl-2′-deoxyuridine in rats identified 5-(1-hydroxyethyl) uracil as its major metabolite, providing insight into the metabolic pathways and transformations of uracil derivatives in biological systems (Kaul et al., 1982).
Alzheimer's Disease Research
Novel uracil-based inhibitors, relevant to 5-(Ethylamino)-uracil derivatives, were studied by Semenov et al. (2020) for the treatment of Alzheimer's disease. These compounds showed potential as acetylcholinesterase inhibitors, indicating the utility of uracil derivatives in neurodegenerative disease research (Semenov et al., 2020).
Antioxidant Activity Assessment
Gimadieva et al. (2015) evaluated the antioxidant activity of uracil derivatives, including 5-ethylamino-6-methyluracil. Their findings suggested that uracils with a proton-donor group at C-5 position exhibited significant antioxidant properties, contributing to the understanding of the role of these compounds in oxidative stress and potential therapeutic applications (Gimadieva et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-(ethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-7-4-3-8-6(11)9-5(4)10/h3,7H,2H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUUBHIVICKRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284664 | |
| Record name | 5-(ethylamino)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylamino)-uracil | |
CAS RN |
6339-10-2 | |
| Record name | NSC38190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(ethylamino)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



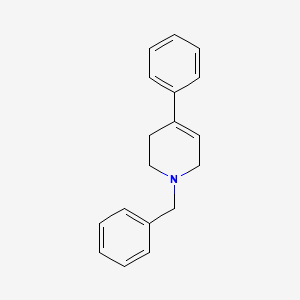
![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)
